REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]#[N:12])([O-])=O.B.C1COCC1.Cl>>[NH2:12][CH2:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1] |f:1.2|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC#N
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Name
|
|
Quantity
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125 mL
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Type
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reactant
|
Smiles
|
B.C1CCOC1
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Name
|
|
Quantity
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125 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
After 4 h of stirring at 25° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After evaporation of the organic solvent in vacuo
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Type
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EXTRACTION
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Details
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Then the product was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
A brown liquid (41, 2 g, 10.8 mmol) was isolated
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Type
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CUSTOM
|
Details
|
Without further purification, it
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Type
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ADDITION
|
Details
|
was mixed with SnCl2 2H2O (13.57 g, 60.2 mmol) and absolute ethanol (20 mL)
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Type
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TEMPERATURE
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Details
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The suspension was heated at 70° C. under nitrogen
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Type
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STIRRING
|
Details
|
After being stirred for 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured into ice (100 g)
|
Type
|
ADDITION
|
Details
|
by the addition of a 5% aqueous NaHCO3 solution
|
Type
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STIRRING
|
Details
|
the resulting basic mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted with ethyl acetate (100 mL×3)
|
Type
|
WASH
|
Details
|
The extract was washed with water (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The product was obtained in a yield of 52% (1.3 g, brown liquid, over two steps)
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NCCC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |